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Compound Name: 3-cyclopropyl-1H-pyrazol-5-amine

Cat. No.: B068462 Get Quote

An In-Depth Technical Guide to 3-Cyclopropyl-1H-pyrazol-5-amine (CAS 175137-46-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-Cyclopropyl-1H-pyrazol-5-amine is a pivotal heterocyclic building block in modern

medicinal chemistry. Its unique structural combination of a cyclopropyl group, a pyrazole core,

and an amino functional group provides a versatile scaffold for the synthesis of a wide array of

pharmacologically active molecules. This guide offers a comprehensive overview of its

chemical properties, synthesis, analytical characterization, and critical applications in drug

discovery, with a particular focus on its role in the development of kinase inhibitors. By

synthesizing technical data with practical insights, this document serves as an essential

resource for researchers leveraging this compound in their development pipelines.

Introduction: The Significance of a Privileged
Scaffold
In the landscape of pharmaceutical development, certain molecular scaffolds consistently

emerge in successful therapeutic agents, earning the designation of "privileged structures." The

pyrazole nucleus is a prime example, forming the core of numerous approved drugs with

diverse activities, including anti-inflammatory, anticancer, and antipsychotic agents.[1][2][3] 3-
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Cyclopropyl-1H-pyrazol-5-amine (CAS No. 175137-46-9) represents a highly valuable

derivative of this scaffold.

The strategic incorporation of a cyclopropyl moiety introduces conformational rigidity and

metabolic stability, while the amine group at the 5-position serves as a crucial handle for

synthetic elaboration. This combination makes it a sought-after intermediate for creating

targeted libraries of compounds, particularly in the realm of protein kinase inhibitors, where the

pyrazole ring can act as an effective hinge-binding motif.[4][5] This guide delves into the core

scientific principles and practical methodologies associated with this compound, providing an

authoritative resource for its effective application in research and development.

Physicochemical and Spectroscopic Profile
The fundamental properties of 3-cyclopropyl-1H-pyrazol-5-amine are critical for its handling,

reaction setup, and analytical characterization. These data are compiled from authoritative

chemical databases and supplier specifications.

Property Value Source

CAS Number 175137-46-9 [6][7][8]

Molecular Formula C₆H₉N₃ [6][7]

Molecular Weight 123.16 g/mol [6][7]

IUPAC Name
5-cyclopropyl-1H-pyrazol-3-

amine
[6][7]

Appearance
White or colorless to brown

powder, lump, or clear liquid
[9]

Density 1.159 g/mL at 25 °C [7]

Refractive Index (n20/D) 1.566 [7]

SMILES NC1=NNC(C2CC2)=C1 [7]

InChI Key
MXVAGCQKBDMKPG-

UHFFFAOYSA-N
[7]
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Synthesis and Mechanistic Insight
The construction of the 3-amino-5-cyclopropyl-pyrazole ring system is most commonly

achieved via a Knorr-type pyrazole synthesis, which involves the cyclocondensation of a

hydrazine with a 1,3-dielectrophile. The causality behind this choice lies in its efficiency and the

ready availability of starting materials. The key precursor is a β-ketonitrile bearing a cyclopropyl

group.

Representative Synthetic Workflow
The synthesis initiates with the Claisen condensation of cyclopropyl methyl ketone with diethyl

oxalate to form an intermediate diketone, which is then reacted with hydrazine hydrate. The

subsequent cyclization and dehydration yield the target pyrazole.

Cyclopropyl Methyl Ketone
+ Diethyl Oxalate

Intermediate:
Ethyl 2,4-dioxo-4-cyclopropylbutanoate

 Claisen Condensation 

Sodium Ethoxide
(Base)

Cyclocondensation
&

Tautomerization

 Addition-Elimination 

Hydrazine Hydrate
(H₂NNH₂·H₂O)

3-Cyclopropyl-1H-pyrazol-5-amine Dehydration 

Click to download full resolution via product page

Caption: General synthetic workflow for 3-cyclopropyl-1H-pyrazol-5-amine.

Detailed Experimental Protocol
This protocol is a representative example adapted from established methodologies for pyrazole

synthesis.[1]

Step 1: Preparation of Ethyl 2,4-dioxo-4-cyclopropylbutanoate. To a solution of sodium

ethoxide (prepared from sodium in anhydrous ethanol), add cyclopropyl methyl ketone

dropwise at 0-5 °C. Subsequently, add diethyl oxalate dropwise while maintaining the

temperature. Allow the mixture to stir at room temperature overnight. Quench the reaction

with dilute acid and extract the product with an organic solvent (e.g., ethyl acetate). Purify

the crude product via vacuum distillation.
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Step 2: Cyclocondensation with Hydrazine. Dissolve the purified butanoate intermediate from

Step 1 in ethanol. Add hydrazine hydrate dropwise with stirring at room temperature. The

reaction is typically exothermic.

Step 3: Reaction Completion and Work-up. Heat the mixture at reflux for 2-4 hours to ensure

complete cyclization. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 4: Isolation and Purification. After the reaction is complete, cool the mixture and

concentrate it under reduced pressure to remove the solvent. The resulting residue can be

purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or

by column chromatography on silica gel to yield pure 3-cyclopropyl-1H-pyrazol-5-amine.

Application in Kinase Inhibitor Drug Discovery
The 3-cyclopropyl-1H-pyrazol-5-amine scaffold is particularly potent in the design of protein

kinase inhibitors.[4] Kinases are crucial regulators of cell signaling, and their dysregulation is a

hallmark of diseases like cancer.[4]

Rationale for Use: A Self-Validating System
Hinge Binding: The N-H and adjacent nitrogen of the pyrazole ring are perfectly positioned to

form two key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a

common anchoring point for many inhibitors.

Vector for Selectivity: The amine group at the 5-position provides a synthetic vector pointing

towards the solvent-exposed region of the ATP pocket. Attaching different chemical moieties

here allows for the fine-tuning of potency and selectivity against specific kinases.

Cyclopropyl Moiety: The cyclopropyl group can fit into small hydrophobic pockets near the

hinge region, often enhancing binding affinity and improving metabolic stability compared to

linear alkyl groups.

This rationale is validated by its successful incorporation into inhibitors targeting the

understudied PCTAIRE family of kinases, such as CDK16, which is implicated in several

cancers.[5]
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Signaling Pathway Context: CDK-Mediated Cell Cycle
Control
Derivatives of 3-cyclopropyl-1H-pyrazol-5-amine can be designed to inhibit Cyclin-

Dependent Kinases (CDKs), which are master regulators of the cell cycle. By blocking CDK

activity, these compounds can halt uncontrolled cell proliferation, a key feature of cancer.
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Caption: Inhibition of the CDK4/6-Rb pathway by a pyrazole-based inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay
(IC₅₀ Determination)
This protocol outlines a common method to determine the potency of a compound derived from

3-cyclopropyl-1H-pyrazol-5-amine against a target kinase.

Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Serially

dilute the compound to create a range of concentrations (e.g., 100 µM to 1 nM).

Reaction Mixture: In a 96-well or 384-well plate, add the kinase buffer, the target kinase

enzyme, a fluorescently-labeled peptide substrate, and ATP.

Inhibitor Addition: Add the serially diluted test compound to the wells. Include controls: "no

inhibitor" (positive control) and "no enzyme" (negative control).

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time

(e.g., 60 minutes) to allow the kinase reaction to proceed.

Termination and Reading: Stop the reaction by adding a termination buffer (e.g., containing

EDTA). Read the plate on a suitable fluorescence plate reader to quantify the amount of

phosphorylated substrate.

Data Analysis: Calculate the percentage of inhibition for each compound concentration

relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor

concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the

concentration at which 50% of kinase activity is inhibited).

Analytical and Quality Control
Ensuring the identity and purity of 3-cyclopropyl-1H-pyrazol-5-amine is paramount for its use

in synthesis and biological screening. A combination of spectroscopic and chromatographic

techniques is employed for comprehensive characterization.
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Standard Analytical Methods
Technique Purpose Expected Observations

¹H NMR
Structural elucidation and

confirmation

Signals corresponding to the

cyclopropyl protons, the

pyrazole ring proton, and the

amine protons.

¹³C NMR Carbon skeleton confirmation

Distinct signals for the three

cyclopropyl carbons and the

three pyrazole ring carbons.

LC/MS
Purity assessment and

molecular weight confirmation

A major peak in the

chromatogram with a mass-to-

charge ratio (m/z)

corresponding to the

protonated molecule [M+H]⁺ at

~124.1.[6]

FTIR Functional group identification

Characteristic stretches for N-

H (amine), C=N, and C-N

bonds within the heterocyclic

structure.

Protocol: Purity Determination by HPLC
System Preparation: Use a C18 reverse-phase column. Prepare a mobile phase, typically a

gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid

(Solvent B).

Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable

solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

Injection and Elution: Inject a small volume (e.g., 5 µL) of the sample solution into the HPLC

system. Run a gradient elution program (e.g., 5% to 95% Solvent B over 15 minutes).

Detection: Monitor the column effluent using a UV detector at a suitable wavelength (e.g.,

254 nm).
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Analysis: Integrate the area of all peaks in the resulting chromatogram. Calculate the purity

by dividing the area of the main product peak by the total area of all peaks.

Synthesis & Purification

Quality Control & Characterization

Application
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Drug Discovery
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Purity Assay
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Caption: Logical workflow from synthesis to biological application.

Safety, Handling, and Storage
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Proper handling is essential to ensure laboratory safety. Based on GHS classifications, 3-
cyclopropyl-1H-pyrazol-5-amine is associated with the following hazards:

H315: Causes skin irritation.[7][10]

H319: Causes serious eye irritation.[7][10]

Recommendations:

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.[11][12] An inert atmosphere is recommended for long-term storage to prevent

degradation.[11]

Conclusion
3-Cyclopropyl-1H-pyrazol-5-amine is more than just a chemical intermediate; it is a well-

validated and highly enabling tool for drug discovery. Its inherent structural and chemical

properties provide a robust starting point for the synthesis of targeted therapies, especially

kinase inhibitors. Understanding its synthesis, characterization, and the mechanistic basis for

its application allows researchers to fully exploit its potential in developing next-generation

therapeutics. This guide provides the foundational knowledge and practical protocols

necessary to integrate this valuable scaffold into any advanced drug development program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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